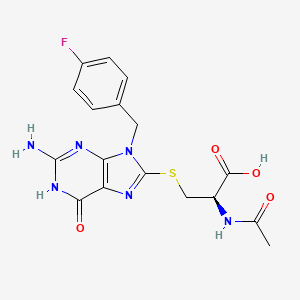

![molecular formula C15H13ClN6O2 B2881740 3-(4-氯苯基)-9-乙基-5-甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮 CAS No. 921574-53-0](/img/structure/B2881740.png)

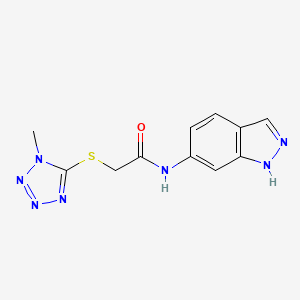

3-(4-氯苯基)-9-乙基-5-甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮

货号 B2881740

CAS 编号:

921574-53-0

分子量: 344.76

InChI 键: UOKDDGVLHFAURY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of the triazole class . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . The synthesis of these compounds involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .科学研究应用

- Researchers have explored the use of this compound in electrocatalytic reactions. Specifically, an environmentally benign electrochemical approach was developed to access a diversely functionalized [1,2,4]triazolo[3,4-i]purine heterocyclic framework. The method involves intramolecular C(sp2)–H cycloamination mediated by bromide ions, under mild metal- and oxidant-free conditions .

- The fused-triazole structure of this compound has been harnessed for designing very thermostable energetic materials. These materials exhibit high stability and energy content, making them promising candidates for propellants, explosives, and other energetic applications .

- Derivatives of this compound have been evaluated for their cytotoxic properties. Notably, some derivatives showed superior activity against cancer cell lines (MCF-7, HCT-116) compared to the standard drug sorafenib. These findings highlight its potential as an anticancer agent .

- The compound’s triazole moiety (1,2,4-triazole) is significant. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole. Understanding its chemistry contributes to broader knowledge of triazole-based compounds .

- Nucleoside substrates with hydroxy groups have been successfully functionalized using this compound. The bromide-mediated indirect oxidation strategy allows for diverse modifications, expanding the toolbox for nucleoside-based drug design .

Electrocatalytic Oxidative C–H Cycloamination

Energetic Materials

Anticancer Activity

Triazole Chemistry

Nucleoside Modification

作用机制

属性

IUPAC Name |

8-(4-chlorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKDDGVLHFAURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Chlorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

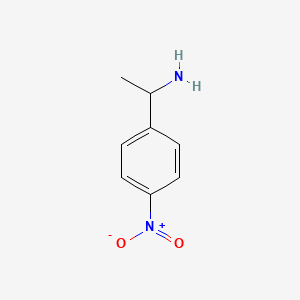

1-(4-Nitrophenyl)ethanamine

22038-87-5; 42142-15-4; 92203-66-2

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)

![Tert-butyl N-[[1-[1-(2-chloropropanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B2881665.png)

![furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2881667.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)